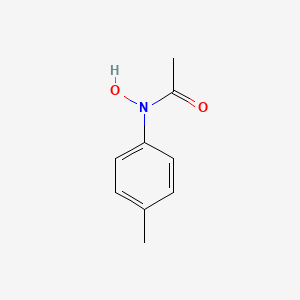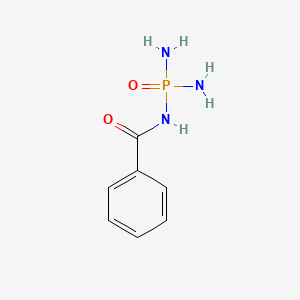
N-Benzoylphosphotriamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoylphosphotriamide is an organic compound characterized by the presence of both amide and phosphoryl functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoylphosphotriamide typically involves the reaction of benzoyl chloride with a phosphorylating agent such as phosphoryl chloride in the presence of a base like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzoylphosphotriamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoryl derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include phosphoryl derivatives, phosphine oxides, and substituted benzamides.
Applications De Recherche Scientifique
N-Benzoylphosphotriamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: this compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-Benzoylphosphotriamide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the amide group can interact with enzymes and receptors, modulating their function. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
N-diaminophosphorylbenzene: Similar structure but lacks the amide group.
N-diaminophosphorylacetamide: Contains an acetamide group instead of a benzamide group.
N-diaminophosphorylphenylamine: Similar structure but with an amine group instead of an amide group.
Uniqueness: N-Benzoylphosphotriamide is unique due to the presence of both amide and phosphoryl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
27809-58-1 |
|---|---|
Formule moléculaire |
C7H10N3O2P |
Poids moléculaire |
199.15 g/mol |
Nom IUPAC |
N-diaminophosphorylbenzamide |
InChI |
InChI=1S/C7H10N3O2P/c8-13(9,12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H5,8,9,10,11,12) |
Clé InChI |
QWRRQZBBXJTUIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NP(=O)(N)N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NP(=O)(N)N |
Synonymes |
N-benzoylphosphotriamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





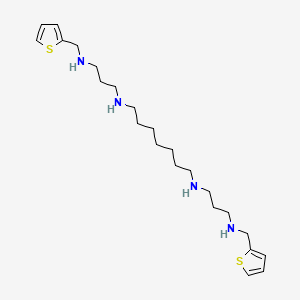
![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)

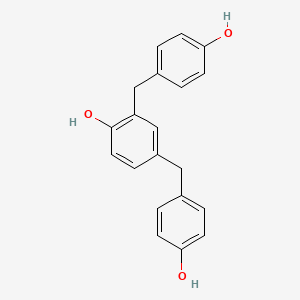
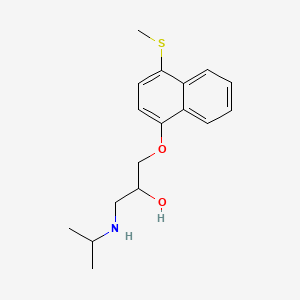
![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)
![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)


![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)
